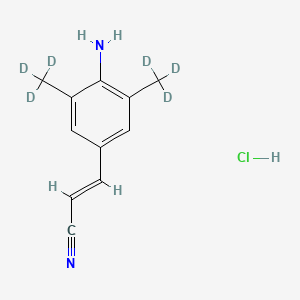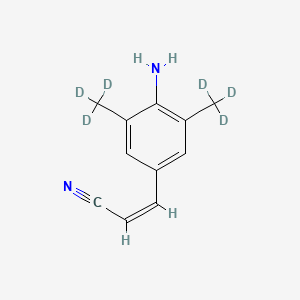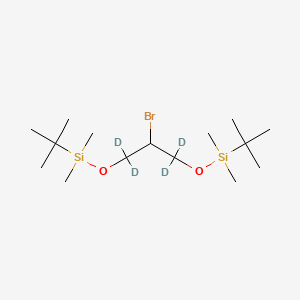
4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid
Übersicht
Beschreibung
4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid, also known as dinor-12-oxo Phytodienoic Acid or dinor-OPDA, is a plant hormone intermediate . It is an intermediate in the synthesis of jasmonic acid from hexadecatrienoic acid . It can also be incorporated into glycerolipids and galactolipids .
Molecular Structure Analysis
The molecular formula of 4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid is C16H24O3 . The SMILES representation of the molecule is O=C1C@@HC@@H=O)C=C1 .Physical And Chemical Properties Analysis
The molecular weight of 4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid is 264.4 g/mol . The compound is soluble in ethanol .Wissenschaftliche Forschungsanwendungen
Role in Plant Growth and Defense Responses
“Dinor-12-oxo Phytodienoic Acid” (OPDA) is a primary precursor of (-)-jasmonic acid (JA), which is able to trigger autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes . These genes play a crucial role in activating and fine-tuning defense responses, as well as growth processes in plants .
Interconnection with Photosynthesis and Cellular Redox Homeostasis
Recent studies have illuminated the physio-molecular activities of OPDA signaling in plants, which interconnect the regulatory loop of photosynthesis, cellular redox homeostasis, and transcriptional regulatory networks .
Potential for Genetic Engineering and Molecular Breeding
The understanding of OPDA’s roles and mechanisms can provide vital information for genetic engineering or molecular breeding approaches to upgrade the survival capacities of plants .
Role in Oxylipin Biogenesis and Signaling
OPDA is involved in oxylipin biogenesis and signaling, which share common ancestry and evolutionary processes across Kingdoms . Oxylipins are critical signal molecules in diverse physiological processes in life, including plants and animals .
Potential for Drug Development
Understanding the modes of actions associated with oxylipins, such as OPDA, can assist the development of agricultural strategies in advancing disease resistance and stress adaptation, as well as yield and biomass increases in plants . It can also assist the improvement of drug development through facilitating the rational design of more potent and safe anticancer (and anti-inflammation) drugs .
Role in the Synthesis of Jasmonic Acid
OPDA is an intermediate in the synthesis of jasmonic acid from hexadecatrienoic acid . It can also be incorporated into glycerolipids and galactolipids, including certain arabidopsides .
Role in the Hypersensitive Response and Wounding Response
Arabidopsides, which contain OPDA, accumulate during the hypersensitive response and in response to wounding . Different signaling pathways lead to the formation of arabidopsides during these responses, and the formation of arabidopsides during both responses is dependent on an intact jasmonate signaling pathway .
Potential Antipathogenic Properties and Function as Storage Compounds
Arabidopsides may have a dual function: as antipathogenic substances and as storage compounds that allow the slow release of free jasmonates . This suggests that OPDA could play a role in plant defense against pathogens and in the regulation of jasmonate levels in plants .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Dinor-12-oxo Phytodienoic Acid primarily targets the jasmonate pathway in plants . It serves as an intermediate in the biosynthesis of jasmonic acid from hexadecatrienoic acid . The jasmonate pathway plays a crucial role in various plant physiological processes, including growth, defense responses, and flower development .
Mode of Action
The compound triggers autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes . This activation fine-tunes defense responses and growth processes in plants . The compound’s interaction with its targets leads to changes in gene expression, ultimately affecting plant physiology.
Biochemical Pathways
Dinor-12-oxo Phytodienoic Acid is involved in the jasmonate pathway, a critical biochemical pathway in plants . It is an intermediate in the synthesis of jasmonic acid from hexadecatrienoic acid . The compound can also be incorporated into glycerolipids and galactolipids, including certain arabidopsides .
Pharmacokinetics
These fatty acids are oxygenated and then further modified along the jasmonate pathway .
Result of Action
The action of Dinor-12-oxo Phytodienoic Acid results in the regulation of a unique subset of jasmonate-responsive genes . This regulation activates and fine-tunes defense responses, as well as growth processes in plants . The compound’s action thus has significant effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
6-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVNKXCDJUBPQO-DWMAKUKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(C=CC1=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310445 | |
| Record name | Dinor-oxo-phytodienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid | |
CAS RN |
197247-23-7 | |
| Record name | Dinor-oxo-phytodienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197247-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinor-oxo-phytodienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of dn-OPDA in the defense response of Marchantia polymorpha against pathogens?
A1: Research suggests that dn-OPDA plays a crucial role in the immune response of Marchantia polymorpha against necrotrophic pathogens, such as the fungus Irpex lacteus M1. [, ] The dn-OPDA pathway, regulated by the jasmonate receptor MpCOI1, is activated upon infection and contributes to resistance against this pathogen. [] Interestingly, while dn-OPDA promotes resistance, salicylic acid (SA) appears to enhance the progression of the disease caused by I. lacteus M1 in Marchantia. [] This suggests a potential antagonistic interaction between the dn-OPDA and SA pathways in Marchantia, mirroring the SA–JA antagonism observed in seed plants. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)




![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/no-structure.png)

![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)
![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)